1-O-octadecyl-2-azelaorylglycerophosphocholine
1-O-octadecyl-2-azelaorylglycerophosphocholine
Brand Name:
Vulcanchem
CAS No.:
117320-06-6
VCID:
VC0054028
InChI:
InChI=1S/C35H70NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29-42-31-33(32-44-46(40,41)43-30-28-36(2,3)4)45-35(39)27-24-21-19-20-23-26-34(37)38/h33H,5-32H2,1-4H3,(H-,37,38,40,41)
SMILES:
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Molecular Formula:
C35H70NO9P
Molecular Weight:
679.9 g/mol
1-O-octadecyl-2-azelaorylglycerophosphocholine
CAS No.: 117320-06-6
Main Products
VCID: VC0054028
Molecular Formula: C35H70NO9P
Molecular Weight: 679.9 g/mol
CAS No. | 117320-06-6 |
---|---|
Product Name | 1-O-octadecyl-2-azelaorylglycerophosphocholine |
Molecular Formula | C35H70NO9P |
Molecular Weight | 679.9 g/mol |
IUPAC Name | [2-(8-carboxyoctanoyloxy)-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C35H70NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29-42-31-33(32-44-46(40,41)43-30-28-36(2,3)4)45-35(39)27-24-21-19-20-23-26-34(37)38/h33H,5-32H2,1-4H3,(H-,37,38,40,41) |
Standard InChIKey | SPJGRQXWAJFBBQ-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |
Canonical SMILES | CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |
Synonyms | 1-O-octadecyl-2-azelaorylglycerophosphocholine OAGPC |
PubChem Compound | 164033 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume